3-(1,1,2-trifluoroethoxy)benzene-1-sulfonyl chloride
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Overview
Description
3-(1,1,2-trifluoroethoxy)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C8H6ClF3O3S It is characterized by the presence of a trifluoroethoxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2-trifluoroethoxy)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(1,1,2-trifluoroethoxy)benzene. This can be achieved by reacting 3-hydroxybenzene with 1,1,2-trifluoroethanol in the presence of a suitable catalyst.
Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is typically done by reacting the intermediate 3-(1,1,2-trifluoroethoxy)benzene with chlorosulfonic acid (ClSO3H) under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the sulfonylation reaction.
Purification: Employing techniques such as distillation or recrystallization to purify the final product.
Safety Measures: Implementing stringent safety measures to handle the corrosive and toxic nature of chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2-trifluoroethoxy)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and acids (e.g., H2SO4).
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
3-(1,1,2-trifluoroethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(1,1,2-trifluoroethoxy)benzene-1-sulfonyl chloride exerts its effects involves:
Electrophilic Nature: The sulfonyl chloride group acts as an electrophile, making it reactive towards nucleophiles.
Molecular Targets: It can modify proteins and other biomolecules by reacting with nucleophilic sites such as amine or hydroxyl groups.
Pathways Involved: The modification of biomolecules can affect various biochemical pathways, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(1,1,2-trifluoroethoxy)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(1,1,2-trifluoroethoxy)benzene-1-sulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.
Uniqueness
Reactivity: The sulfonyl chloride group in 3-(1,1,2-trifluoroethoxy)benzene-1-sulfonyl chloride is highly reactive, making it a versatile reagent in organic synthesis.
Applications: Its unique combination of trifluoroethoxy and sulfonyl chloride groups makes it particularly useful in the synthesis of complex molecules and materials.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
2613386-48-2 |
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Molecular Formula |
C8H6ClF3O3S |
Molecular Weight |
274.6 |
Purity |
95 |
Origin of Product |
United States |
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